molecular formula C8H15NO B14047193 ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

Cat. No.: B14047193
M. Wt: 141.21 g/mol
InChI Key: XYHWQEDJUAJEAU-UHFFFAOYSA-N
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Description

((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol is a bicyclic compound of significant interest in medicinal and synthetic chemistry, characterized by its unique three-dimensional structure and specific stereochemistry. With the molecular formula C8H15NO and a molecular weight of 141.21 g/mol, this compound features a rigid 3-azabicyclo[3.1.0]hexane scaffold substituted with a hydroxymethyl group. This structure makes it a valuable chiral building block for the synthesis of more complex molecules. The compound's main application lies in its role as a key intermediate in pharmaceutical research. It is notably recognized as a precursor in the synthesis of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety found in nirmatrelvir, a component of the COVID-19 antiviral treatment Paxlovid. Its constrained bicyclic framework is particularly useful for designing peptidomimetics and enzyme inhibitors, as the rigid scaffold can mimic transition states or introduce conformational restraint into bioactive molecules. The hydroxymethyl group offers a versatile handle for further chemical derivatization, enabling reactions such as oxidation to carbonyl compounds or nucleophilic substitution to introduce different functional groups. The specific stereochemistry of the compound is critical for its interaction with biological targets, allowing it to fit into enzyme active sites or receptor binding pockets, where it can modulate activity through hydrogen bonding and electrostatic interactions. Supplied with high purity, this product is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored at 2-8°C.

Properties

IUPAC Name

(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWQEDJUAJEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Synthesis from cis-Cypermethric Acid

A highly efficient and scalable synthetic route was reported by Kallam et al. (2017) for the preparation of the closely related methyl ester derivative, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, which can be subsequently converted to the target alcohol by reduction. This method utilizes cis-cypermethric acid, an inexpensive and commercially available insecticide ingredient, as the starting material. The key steps include:

This route is advantageous due to its use of readily available starting materials and the ability to control stereochemistry effectively, yielding multigram quantities of the bicyclic intermediate with high diastereoselectivity.

Step Reaction Type Reagents/Conditions Outcome
1 Diastereoselective cyclization cis-Cypermethric acid, base, solvent Formation of bicyclic proline intermediate
2 Hydroboration Borane reagents, controlled temperature Introduction of hydroxymethyl group
3 Oxidative esterification Oxidants, methanol Methyl ester derivative formation

This method is documented in detail in a peer-reviewed article published in 2017 by Dr. Reddy’s Laboratories and collaborators, highlighting its industrial relevance and reliability.

Hydrolysis and Reduction of Methyl Ester Precursors

The target alcohol ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol can be obtained by hydrolysis and subsequent reduction of methyl esters such as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. The general procedure involves:

This method is supported by patent literature describing the preparation of racemic and enantiomerically pure forms of related azabicyclohexane derivatives.

Step Reaction Type Reagents/Conditions Outcome
1 Hydrolysis Aqueous NaOH or HCl, reflux Carboxylic acid intermediate
2 Reduction LiAlH4 or BH3·THF, inert atmosphere Primary alcohol formation

Carbamate Derivative Formation and Subsequent Deprotection

In medicinal chemistry contexts, the compound is often prepared as a protected carbamate derivative to facilitate further functionalization. According to recent literature on modifications of related bicyclic amines, the synthetic sequence includes:

  • Formation of carbamate derivatives by reaction with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups.
  • Subsequent deprotection under acidic or hydrogenolytic conditions to yield the free amine alcohol.

This approach allows for the installation of various substituents on the bicyclic scaffold and is commonly employed in the synthesis of antiviral agents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Steps Advantages References
Diastereoselective synthesis cis-Cypermethric acid Hydroboration, oxidative esterification High stereocontrol, scalable
Hydrolysis and reduction Methyl ester derivatives Base hydrolysis, LiAlH4 reduction Straightforward, well-known
Carbamate protection/deprotection Protected bicyclic amines Boc/Cbz protection, acidic or catalytic deprotection Enables functional group manipulation

Analytical and Characterization Data

Typical characterization of this compound includes:

These data are consistent with the compound’s structure and have been reported in multiple research articles and chemical supplier databases.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the nitrogen atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name & CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties Reference
((1R,2R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol (Target) C₈H₁₅NO 141.21 Hydroxymethyl Intermediate for antiviral agents
((1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol (394734-84-0) C₈H₁₅NO 141.21 Hydroxymethyl (2S stereochemistry) Similar scaffold; stereochemistry impacts binding
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (72748-35-7) C₁₀H₁₆ClNO₂ 235.69 Methyl ester, hydrochloride salt Precursor for Boceprevir synthesis; 95% purity
Boceprevir (Sch 503034) C₂₇H₄₅N₅O₅ 519.68 Carboxamide, tert-butyl groups HCV NS3/4A protease inhibitor (IC₅₀ = 200 nM)
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (848777-73-1) C₁₃H₂₁NO₄ 255.31 tert-Boc, carboxylic acid Intermediate with 97% purity for drug synthesis
SARS-CoV-2 Mpro inhibitor (C23H39N5O5) C₂₃H₃₉N₅O₅ 465.29 Carboxamide, cyclobutyl group Binds to SARS-CoV-2 main protease (docking score: -9.2 kcal/mol)

Functional Group Impact on Properties

  • Hydroxymethyl Group (Target Compound) : Increases hydrophilicity, enhancing aqueous solubility compared to methyl esters or carboxamides. This may improve bioavailability in drug formulations .
  • Methyl Ester (72748-35-7) : Serves as a protected intermediate for carboxylic acid derivatives. The hydrochloride salt improves crystallinity and stability during synthesis .
  • Carboxamide (Boceprevir) : Enhances binding to protease active sites via hydrogen bonding. Bulky tert-butyl groups improve metabolic stability .

Stereochemical Considerations

  • The (1R,2R,5S) configuration of the target compound may confer distinct binding affinities compared to the (1R,2S,5S) isomer (CAS 394734-84-0). For example, in Boceprevir, the (1R,2S,5S) stereochemistry is critical for inhibiting HCV NS3/4A protease .

Biological Activity

((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral proteases. This article aims to synthesize current research findings on its biological activity, including relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_{7}H13_{13}N
  • Molecular Weight : 113.19 g/mol
  • IUPAC Name : (1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ylmethanol

Antiviral Activity

Recent studies highlight the compound's role as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The efficacy of this compound was evaluated in various contexts:

  • Inhibition Potency : The compound demonstrated promising inhibitory activity against SARS-CoV-2 Mpro with a biochemical potency (Ki) of approximately 27.7 nM and an effective concentration (EC50) of 1364 nM in cell-based assays .
  • Mechanism of Action : The compound acts by filling the lipophilic S2 pocket of the Mpro enzyme and forming hydrogen bonds that are critical for binding and inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in animal models:

Parameter Value
Bioavailability (F)10%
Metabolic StabilityModerate (CLint = 24.5 ml/min/mg)
Oral AbsorptionImproved with modifications

These parameters suggest that while the compound exhibits moderate metabolic stability, further structural modifications could enhance its bioavailability and overall therapeutic potential .

Case Studies

Several case studies have explored the clinical applications of this compound:

  • Clinical Candidate PF-07321332 : This compound is a derivative that incorporates this compound into its structure and has shown enhanced antiviral activity against SARS-CoV-2 with an EC50 value of 74.5 nM .
  • Combination Therapies : In combination with other antiviral agents, this compound has been evaluated for synergistic effects that could lead to lower required dosages and improved patient outcomes.

Q & A

Basic: What are the key synthetic routes for synthesizing ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol?

Methodological Answer:
The synthesis often involves enantioselective strategies due to the compound’s bicyclic structure and stereochemical complexity. A biocatalytic approach using the MAO-N D11 mutant enables oxidative desymmetrization of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, yielding chiral intermediates like the carbonitrile derivative (a precursor to the methanol group) with high enantiomeric excess (>99% ee) . Chemical routes may include:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) to avoid side reactions.
  • Step 2 : Carboxylation or esterification at the 2-position, followed by reduction to the alcohol (e.g., LiAlH4 or catalytic hydrogenation) .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) .

Basic: How is the compound structurally characterized to confirm its stereochemistry and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the bicyclic scaffold and substituent positions. For example, the methanol proton (CH2OH) shows distinct splitting patterns due to coupling with adjacent cyclopropane protons .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in studies of analogous protease inhibitors (e.g., Boceprevir) bound to viral proteases .
  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) ensures enantiopurity by separating diastereomeric impurities .

Advanced: How can computational methods guide the design of analogs targeting viral proteases?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to protease active sites (e.g., SARS-CoV-2 Mpro). For example, substituents on the bicyclic core influence hydrogen bonding with catalytic residues (His41/Cys145) .
  • Molecular Dynamics (MD) Simulations : Validate docking poses by assessing stability over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities and identify critical interactions .
  • Structure-Activity Relationship (SAR) : Systematic modification of the carboxamide or methoxy groups (see Boceprevir derivatives) optimizes potency and selectivity .

Advanced: What strategies ensure enantiopurity during large-scale synthesis?

Methodological Answer:

  • Biocatalytic Desymmetrization : Mutant MAO-N enzymes (e.g., MAO-N 401) selectively oxidize prochiral amines, achieving >99% ee in intermediates like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-tert-leucine) or crystallization with diastereomeric salts (e.g., tartaric acid) .
  • Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation or Pd-mediated cross-coupling retains stereochemical integrity .

Basic: What analytical methods detect and quantify impurities in the final product?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies impurities like unreacted intermediates (e.g., carbonitrile derivatives) with detection limits <0.1% .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C8H12N2 for Paxlovid Impurity 2) and distinguishes isobaric species .
  • Thermogravimetric Analysis (TGA) : Monitors residual solvents (e.g., acetonitrile) during lyophilization .

Advanced: How are binding modes validated for derivatives targeting viral proteases?

Methodological Answer:

  • Co-crystallization Studies : Complexes of inhibitors with proteases (e.g., HCV NS3/4A) are resolved to 1.8 Å resolution, revealing key hydrogen bonds and hydrophobic contacts .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. non-competitive inhibition .
  • Surface Plasmon Resonance (SPR) : Quantifies on/off rates (kon/koff) for structure-guided optimization .

Advanced: What safety protocols are critical when handling reactive intermediates?

Methodological Answer:

  • Hazard Mitigation : Use flame-resistant equipment (e.g., spark-proof stirrers) due to the compound’s flammability (NFPA rating: Health 2, Flammability 3) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods prevent exposure to volatile intermediates (e.g., tert-butyl carbamates) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) with sodium bicarbonate before disposal .

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